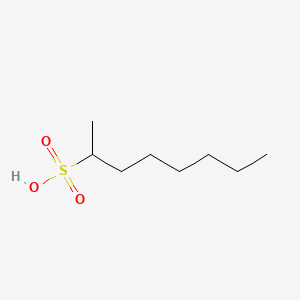
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is a chemical compound with a complex polycyclic structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s structure includes an epoxy group, which is a three-membered ring containing an oxygen atom, making it highly reactive.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine typically involves the epoxidation of 1,2,3,4-tetrahydrobenz(a)acridine. This can be achieved using various oxidizing agents such as peracids (e.g., m-chloroperbenzoic acid) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The choice of oxidizing agents and solvents is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to diol formation.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy ring under mild conditions.
Major Products
The major products formed from these reactions include diols, substituted derivatives, and various oxygenated compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex polycyclic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine involves its highly reactive epoxy group. This group can interact with various molecular targets, including nucleophiles like DNA, proteins, and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. These interactions are crucial in understanding its biological activity and potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- 1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)phenanthrene
Uniqueness
1,2-Epoxy-1,2,3,4-tetrahydrobenz(a)acridine is unique due to its specific polycyclic structure and the presence of an epoxy group. This combination of features gives it distinct chemical reactivity and potential applications that are not shared by its analogs. The compound’s ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
85945-19-3 |
|---|---|
Fórmula molecular |
C17H13NO |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene |
InChI |
InChI=1S/C17H13NO/c1-2-4-13-11(3-1)9-12-14(18-13)7-5-10-6-8-15-17(19-15)16(10)12/h1-5,7,9,15,17H,6,8H2 |
Clave InChI |
ZCHVZVNCNUMXOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3C1O3)C4=CC5=CC=CC=C5N=C4C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


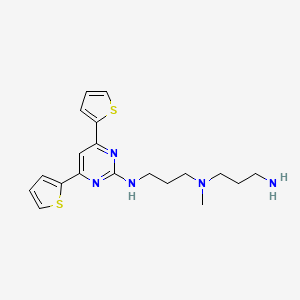
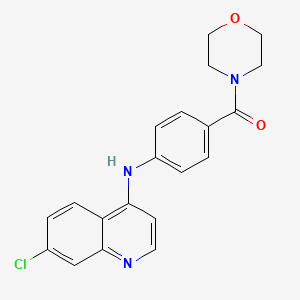

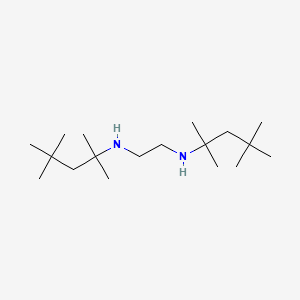
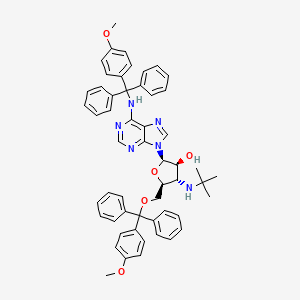
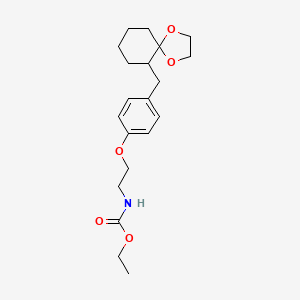
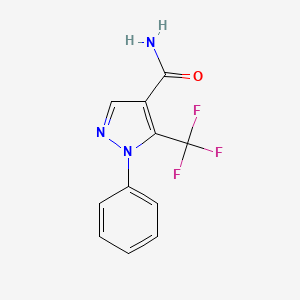
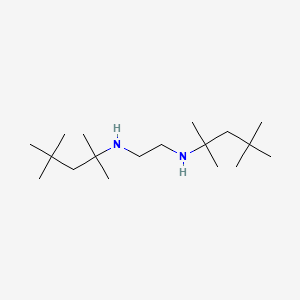
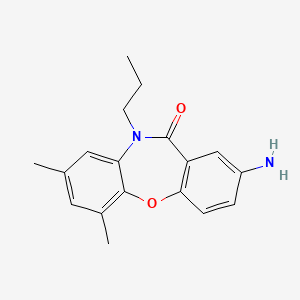
![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)


